molecular formula C27H46O2 B027325 19-Hydroxycholesterol CAS No. 561-63-7

19-Hydroxycholesterol

Cat. No. B027325
CAS RN: 561-63-7
M. Wt: 402.7 g/mol
InChI Key: YRWIUNJQYGATHV-FTLVODPJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

19-Hydroxycholesterol is a derivative of cholesterol. It has the molecular formula C27H46O2 and an average mass of 402.653 Da .


Molecular Structure Analysis

The molecular structure of 19-Hydroxycholesterol consists of a sterol nucleus with an additional hydroxyl group . This additional group differentiates it from cholesterol and impacts its interaction with biological membranes .


Chemical Reactions Analysis

19-Hydroxycholesterol has been used as an internal standard in the determination of cholesterol oxidation products (COPs) by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) . The fragmentation patterns of COPs, including 19-Hydroxycholesterol, have been analyzed using a triple quadrupole mass spectrometer .


Physical And Chemical Properties Analysis

19-Hydroxycholesterol, like other hydroxycholesterols, does not exert the unique impact on membrane properties characteristic for cholesterol with regard to the influence on lipid chain order, membrane permeability, and formation of lateral domains .

Scientific Research Applications

Application in Atherosclerosis Research

Specific Scientific Field

This application falls under the field of Biomedical Research , specifically in the study of Atherosclerosis .

Summary of the Application

19-Hydroxycholesterol is used as an internal standard in the quantification of oxysterols in human serum . Oxysterols are oxygenated species derived from cholesterol and can be formed from cholesterol or its precursors by enzymatic oxidation or autoxidation .

Methods of Application

A highly sensitive and specific liquid chromatography-tandem mass spectrometric (LC–MS/MS) method has been developed and validated for the identification and relative quantification of ten oxysterols in human serum . After alkaline hydrolysis and derivatization, oxysterols in 50 μL human serum were extracted and converted to corresponding picolinyl ester derivatives .

Results or Outcomes

The method enabled the determination of standards with limits of detection between 0.0048 and 0.14 ng/mL . The variances between sample preparations and measurements by this method were 3.28–8.47% and 2.01–7.26%, respectively . Recoveries of the oxysterols and cholesterol ranged from 90.49 to 121.01%, with the mean recovery of 102.63% .

Application in Oxysterol Preparation

Specific Scientific Field

This application falls under the field of Chemical Biology , specifically in the preparation of Oxysterols .

Summary of the Application

19-Hydroxycholesterol is used in the preparation of oxysterols by C–H oxidation of dibromocholestane with a Ru (Bpga) catalyst .

Methods of Application

Due to the high selectivity of the Ru (Bpga) complex for tertiary C–H, the reaction afforded a mixture of 25-, 20-, 17-, and 14-oxygenated cholesterols that could be easily separated by high-performance liquid chromatography .

Results or Outcomes

These results suggest that late-stage C–H oxidation could be a viable strategy for preparing candidate metabolites of biologically important molecules .

Application in SARS-CoV-2 Research

Specific Scientific Field

This application falls under the field of Virology , specifically in the study of SARS-CoV-2 .

Summary of the Application

19-Hydroxycholesterol is used in the study of SARS-CoV-2, the virus that causes COVID-19 .

Methods of Application

The specific methods of application in this field are not detailed in the source .

Results or Outcomes

The specific results or outcomes of this application are not detailed in the source .

Application as an Internal Standard

Specific Scientific Field

This application falls under the field of Analytical Chemistry , specifically in the Quantification of Sterols .

Summary of the Application

19-Hydroxycholesterol is added to serum as a convenient and economical internal standard because it had not been detected in the serum .

Methods of Application

When peaks of target sterols are very small or they are not completely separated from interfering peaks, the retention time of the internal standard gives additional information to identify the target peaks .

Results or Outcomes

Application in Sterol Quantification

Summary of the Application

19-Hydroxycholesterol is used as an internal standard in the quantification of sterols .

Future Directions

Cholesterol and its metabolites, including 19-Hydroxycholesterol, are now being recognized to have important roles in broad biological processes by regulating a wide variety of molecular machinery. Advances in understanding these molecular mechanisms will benefit human health .

properties

IUPAC Name

(3S,8S,9S,10S,13R,14S,17R)-10-(hydroxymethyl)-13-methyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H46O2/c1-18(2)6-5-7-19(3)23-10-11-24-22-9-8-20-16-21(29)12-15-27(20,17-28)25(22)13-14-26(23,24)4/h8,18-19,21-25,28-29H,5-7,9-17H2,1-4H3/t19-,21+,22+,23-,24+,25+,26-,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRWIUNJQYGATHV-FTLVODPJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H46O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40971482
Record name Cholest-5-ene-3,19-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40971482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

19-Hydroxycholesterol

CAS RN

561-63-7
Record name 19-Hydroxycholesterol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000561637
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cholest-5-ene-3,19-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40971482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
19-Hydroxycholesterol
Reactant of Route 2
19-Hydroxycholesterol
Reactant of Route 3
19-Hydroxycholesterol
Reactant of Route 4
19-Hydroxycholesterol
Reactant of Route 5
19-Hydroxycholesterol
Reactant of Route 6
19-Hydroxycholesterol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.